Triethyl 1-propene-1,2,3-tricarboxylate
Overview
Description
Triethyl 1-propene-1,2,3-tricarboxylate, also known as Triethyl Aconitate, is a chemical compound with the molecular formula C12H18O6 . It is a derivative of aconitic acid .
Molecular Structure Analysis
The molecular weight of Triethyl 1-propene-1,2,3-tricarboxylate is 258.27 g/mol . The IUPAC name is triethyl (E)-prop-1-ene-1,2,3-tricarboxylate . The InChIKey, a unique identifier for the compound, is IDDWGDKSBYYEPL-VQHVLOKHSA-N .
Physical And Chemical Properties Analysis
Triethyl 1-propene-1,2,3-tricarboxylate has a molecular weight of 258.27 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds .
Scientific Research Applications
Adsorption Studies on Metal Oxides
Research on the adsorption of citric and tricarballylic acids on alpha-FeOOH particles in aqueous suspensions provides insights into how similar tricarboxylate molecules interact with metal surfaces. This study utilized ATR-FTIR spectroscopy to analyze the molecular structures of surface complexes formed, revealing the formation of inner sphere and outer sphere complexes at different pH levels. These findings have implications for understanding the behavior of tricarboxylate ligands in environmental and industrial processes (Lindegren, Loring, & Persson, 2009).
Ethylene Oligomerization
The development of ethylene oligomerization catalytic systems, including those based on triethylaluminum, highlights the importance of such organometallic compounds in producing 1-alkenes. This research explores the evolution from full-range to selective catalytic systems for olefin production, emphasizing catalyst design and the mechanisms underlying selectivity and performance (Sydora, 2019).
Supramolecular Chemistry
Studies on benzene-1,3,5-tricarboxamide and its derivatives reveal the molecule's versatility as a supramolecular building block. These compounds are significant for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures, stabilized by hydrogen bonding. This property has been leveraged in nanotechnology, polymer processing, and biomedical applications, indicating the broad potential of tricarboxylate-based molecules in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Chemical Synthesis
Research on the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides demonstrates the role of tricarboxylate ligands in facilitating selective chemical transformations. This work contributes to the broader field of catalysis, where the precise control over product formation is crucial for developing efficient synthetic methods (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Porous Materials and Gas Adsorption
A study on the synthesis and characterization of a zinc(II)-benzenetricarboxylate network reveals its potential for gas adsorption and storage. The material's 3-D porous structure, coupled with high thermal stability, makes it suitable for applications in gas separation and storage, highlighting the utility of tricarboxylate ligands in designing functional materials (Yaghi, Davis, Li, & Li, 1997).
properties
IUPAC Name |
triethyl prop-1-ene-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWGDKSBYYEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964242 | |
Record name | Triethyl prop-1-ene-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl aconitate | |
CAS RN |
5349-99-5, 4950-02-1 | |
Record name | Triethyl aconitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl prop-1-ene-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 1-propene-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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